molecular formula C11H11N3 B12964180 3-Isopropyl-1H-indazole-7-carbonitrile

3-Isopropyl-1H-indazole-7-carbonitrile

Cat. No.: B12964180
M. Wt: 185.22 g/mol
InChI Key: LVDLHRLIKODRNF-UHFFFAOYSA-N
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Description

3-Isopropyl-1H-indazole-7-carbonitrile is a heterocyclic organic compound featuring an indazole core substituted with an isopropyl group at position 3 and a nitrile (-CN) group at position 5. The indazole scaffold is notable for its pharmacological relevance, particularly in kinase inhibition and receptor modulation. This compound’s structural features make it a candidate for drug discovery, particularly in oncology and neurology.

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

3-propan-2-yl-2H-indazole-7-carbonitrile

InChI

InChI=1S/C11H11N3/c1-7(2)10-9-5-3-4-8(6-12)11(9)14-13-10/h3-5,7H,1-2H3,(H,13,14)

InChI Key

LVDLHRLIKODRNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C=CC=C(C2=NN1)C#N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 3-Isopropyl-1H-indazole-7-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Isopropyl-1H-indazole-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .

Comparison with Similar Compounds

Key Observations :

Substituent Effects on Lipophilicity :

  • The isopropyl group in this compound confers moderate lipophilicity (LogP ~2.8), intermediate between the polar carboxylic acid derivative (LogP ~1.5) and the highly lipophilic pentyl-ester compound (LogP ~3.5) .
  • The nitrile group enhances metabolic stability compared to ester or carboxylic acid groups, which are prone to hydrolysis .

The phenyl group in the carboxylic acid derivative enables π-π stacking with aromatic residues in enzyme active sites, a feature absent in the aliphatic isopropyl analog .

Biological Implications: The pentyl chain in Isobutyl 1-pentyl-1H-indazole-3-carboxylate enhances solubility in nonpolar environments, but its ester linkage may reduce in vivo stability compared to the nitrile group . this compound’s balance of lipophilicity and electronic properties suggests superior blood-brain barrier penetration relative to the carboxylate derivative , making it a candidate for CNS-targeted therapies.

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